molecular formula C17H19ClO3 B4969167 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene

1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene

Cat. No. B4969167
M. Wt: 306.8 g/mol
InChI Key: VRBXGUNCCRBQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene, also known as GW501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use as a performance-enhancing drug has raised concerns in the sports community.

Mechanism of Action

1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to an increase in the oxidation of fatty acids, which results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. Additionally, this compound has been shown to increase endurance and stamina in animal models of exercise.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene in lab experiments include its ability to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. Additionally, this compound has been shown to increase endurance and stamina in animal models of exercise. However, the limitations of using this compound in lab experiments include its potential side effects and its use as a performance-enhancing drug.

Future Directions

Future research on 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene should focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, further studies should investigate the potential side effects of this compound and its use as a performance-enhancing drug. Finally, research should focus on developing safer and more effective compounds that target PPARδ for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene involves a multi-step process that starts with the reaction of 4-chlorophenol with butylchloroformate to form 4-(4-chlorophenoxy)butyl chloroformate. This intermediate is then reacted with 3-methoxyphenol in the presence of a base to form the final product, this compound.

Scientific Research Applications

1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. Additionally, this compound has been shown to increase endurance and stamina in animal models of exercise.

properties

IUPAC Name

1-chloro-4-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXGUNCCRBQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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